1-(3-Methylphenyl)butan-2-one
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Overview
Description
1-(3-Methylphenyl)butan-2-one is an organic compound with the molecular formula C11H14O. It is also known as 3-methyl-1-phenyl-1-butanone. This compound is characterized by a butanone backbone with a methyl group attached to the phenyl ring at the third position. It is a pale-yellow to yellow-brown liquid with a molecular weight of 162.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)butan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 3-methylacetophenone with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, or halo derivatives of the phenyl ring.
Scientific Research Applications
1-(3-Methylphenyl)butan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound finds applications in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing metabolic and signaling pathways .
Comparison with Similar Compounds
1-(3-Methylphenyl)butan-2-one can be compared with other similar compounds such as:
1-Phenyl-2-butanone: Lacks the methyl group on the phenyl ring, resulting in different chemical and physical properties.
3-Methyl-1-phenyl-2-propanone: Has a shorter carbon chain, affecting its reactivity and applications.
1-(4-Methylphenyl)butan-2-one: The methyl group is positioned differently on the phenyl ring, leading to variations in reactivity and biological activity
Properties
IUPAC Name |
1-(3-methylphenyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-11(12)8-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLJMLRYJDFTCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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